1-ethyl-5-fluoro-3-iodo-2-methylbenzene
Description
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is a halogenated aromatic compound with a molecular formula of C₉H₁₀FI (molar mass: 280.08 g/mol). Its structure features a benzene ring substituted with ethyl (C₂H₅), fluorine, iodine, and methyl groups at positions 1, 5, 3, and 2, respectively. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis and material science. The ethyl and methyl groups contribute to hydrophobicity and steric hindrance, while the iodine and fluorine atoms enable reactivity in cross-coupling reactions and bioactivity optimization .
Properties
CAS No. |
2710428-02-5 |
|---|---|
Molecular Formula |
C9H10FI |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the substituents in a stepwise manner. Common synthetic routes include:
Friedel-Crafts Alkylation: Introduction of the ethyl group using ethyl chloride and aluminum chloride as a catalyst.
Halogenation: Introduction of the fluoro and iodo groups using appropriate halogenating agents such as fluorine gas and iodine monochloride.
Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodo position, due to the relatively weak carbon-iodine bond.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene depends on its specific application. In chemical reactions, the compound acts as a substrate, undergoing transformations to form new products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-ethyl-5-fluoro-3-iodo-2-methylbenzene with analogous halogenated benzene derivatives:
Key Observations:
- Electronic Effects : The ethyl group in the target compound donates electrons weakly, contrasting with the electron-withdrawing Cl in 1-chloro-5-fluoro-2-iodo-3-methylbenzene. This difference alters ring electron density, directing electrophilic substitutions to distinct positions .
- Molecular Weight and Solubility : The target compound’s higher molar mass (280.08 g/mol) correlates with lower solubility in polar solvents compared to 5-fluoro-2-iodotoluene (220.02 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
